Gentisuric acid
Description
Historical Perspective on Gentisuric Acid Discovery and Early Investigations
The identification and characterization of this compound have roots in the study of aspirin (B1665792) (acetylsalicylic acid, ASA) metabolism. Early investigations into the metabolic fate of aspirin led to the development of analytical techniques, such as Thin Layer Chromatography (TLC) coupled with densitometry, which enabled the estimation and identification of various aspirin metabolites, including this compound (GU) nih.gov.
Crucial research demonstrated that this compound could be formed in vitro through the conjugation of gentisic acid (2,5-dihydroxybenzoic acid) with glycine (B1666218), a process catalyzed by mitochondrial fractions derived from rat and beef liver nih.gov. Further studies revealed an alternative pathway involving the hydroxylation of salicyluric acid by rat liver microsomes, with the formation of this compound being enhanced by phenobarbital (B1680315) pretreatment nih.gov. A significant advancement in understanding its metabolic presence came with the detection of this compound in the urine of aspirin-treated patients, where it was found in 76% of samples that tested positive for salicylate (B1505791) nih.gov. The identity of this compound in human urine was confirmed through TLC and mass spectrometric analysis, and its hydrolysis yielded glycine and gentisic acid, providing the first concrete evidence of its metabolic formation in animals and its occurrence as a metabolite of aspirin in humans nih.gov.
This compound within the Broader Context of Metabolomics
Metabolomics, the study of the complete set of small molecules (metabolites) within a biological sample, provides a framework for understanding the dynamic biochemical changes occurring within an organism . This compound fits into this context as both a product of specific metabolic pathways and a participant in the body's detoxification mechanisms.
While this compound is prominently recognized as a metabolite of the xenobiotic aspirin, its formation also involves endogenous components and pathways. The synthesis of this compound occurs through the conjugation of gentisic acid with glycine ontosight.aisci-hub.sespandidos-publications.com. Gentisic acid itself is a diphenolic compound that can be produced endogenously as a byproduct of tyrosine catabolism researchgate.net. Furthermore, enzymes such as GLYAT-like proteins have been identified that catalyze the formation of this compound from 2,5-dihydroxybenzoic acid CoA (2,5-DHB-CoA) and glycine ontosight.ai. This indicates that this compound may have a role in the metabolism of endogenous aromatic compounds, positioning it as a metabolite with potential endogenous origins and functions beyond the processing of foreign substances ontosight.aiontosight.ai.
Xenobiotic metabolism is a critical biological process that transforms foreign chemical compounds, such as drugs and environmental pollutants, into forms that can be more easily eliminated from the body wikipedia.orggurunanakcollege.edu.infunaab.edu.ng. This detoxification process typically involves three phases: Phase I (functionalization), Phase II (conjugation), and Phase III (excretion) wikipedia.org.
This compound plays a significant role in Phase II metabolism, specifically through conjugation reactions ontosight.aiwikipedia.org. Its formation involves the conjugation of gentisic acid with the amino acid glycine, a process catalyzed by enzymes like glycine N-acyltransferase and GLYAT-like proteins ontosight.aiontosight.ai. This conjugation renders gentisic acid more water-soluble, thereby facilitating its excretion from the body and contributing to the detoxification of potentially harmful substances ontosight.aiwikipedia.orgfunaab.edu.ng. The metabolic conversion of aspirin to this compound exemplifies this detoxification pathway, where the parent drug is processed into less toxic, more excretable forms medchemexpress.commedchemexpress.comresearchgate.netresearchgate.netoatext.com. Beyond its general role in increasing water solubility for excretion, this compound has also been shown to prevent DNA damage induced by agents such as Mitomycin C, suggesting a specific protective function against genotoxic insults medchemexpress.commedchemexpress.com.
Table 1: Key Metabolic Conversions Leading to this compound
| Precursor Compound | Intermediate Metabolite(s) | Conjugating Agent | Final Metabolite | Primary Pathway Context |
| Aspirin (ASA) | Salicylic (B10762653) Acid (SA) | - | Gentisic Acid (GA) | Xenobiotic Metabolism |
| Gentisic Acid (GA) | 2,5-DHB-CoA (activated form) | Glycine | This compound (GUA) | Xenobiotic/Endogenous |
| Salicyluric Acid (SUA) | (via hydroxylation) | - | This compound (GUA) | Xenobiotic Metabolism |
Table 2: Enzymatic Pathways Involved in this compound Formation
| Enzyme(s) | Substrates | Product(s) | Notes |
| GLYAT-like proteins | 2,5-DHB-CoA, Glycine | This compound, Coenzyme A (CoA) | Facilitates conjugation of glycine to 2,5-dihydroxybenzoic acid derivatives. ontosight.ai |
| Glycine N-acyltransferase | Gentisic Acid, Glycine | This compound | Catalyzes the transfer of glycine to gentisic acid. ontosight.ai |
| Rat liver microsomes | Salicyluric Acid | This compound | Hydroxylation pathway; formation increased by phenobarbital pretreatment. nih.gov |
List of Compounds Mentioned:
Aspirin (Acetylsalicylic acid, ASA)
this compound (GUA)
Gentisic Acid (GA) / 2,5-dihydroxybenzoic acid (2,5-DHBA)
Salicylic Acid (SA)
Salicyluric Acid (SUA)
Glycine
2,5-DHB-CoA (2,5-dihydroxybenzoic acid CoA)
Mitomycin C
2,3-dihydroxybenzoic acid (2,3-DHBA)
2,4-dihydroxybenzoic acid (2,4-DHBA)
2,6-dihydroxybenzoic acid (2,6-DHBA)
2,4,6-trihydroxybenzoic acid (2,4,6-THBA)
Pyrocatechuic acid
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,5-dihydroxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-5-1-2-7(12)6(3-5)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFATOOJCPDQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179998 | |
| Record name | Gentisuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25351-24-0 | |
| Record name | Gentisuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025351240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25351-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GENTISURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYS5R5SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biosynthesis and Metabolic Pathways of Gentisuric Acid
The formation of gentisuric acid is a multi-step process involving enzymatic transformations that primarily occur in the liver. This pathway is crucial for the detoxification and subsequent excretion of various aromatic compounds.
Precursor Compounds and Enzymatic Transformations
The direct precursor to this compound is gentisic acid (2,5-dihydroxybenzoic acid). ontosight.ai The formation of this compound from this precursor is a prime example of a phase II detoxification reaction, where a molecule is made more water-soluble to facilitate its removal from the body. ontosight.ai
The synthesis of this compound involves the conjugation of gentisic acid with the amino acid glycine (B1666218). ontosight.aismolecule.com This reaction is catalyzed by specific enzymes that facilitate the formation of an amide bond between the carboxyl group of gentisic acid and the amino group of glycine.
Role of Glycine N-acyltransferase Enzymes: The enzymatic catalysis of this compound formation from gentisic acid is carried out by glycine N-acyltransferase (GLYAT) enzymes. ontosight.aiwikipedia.org These mitochondrial enzymes are responsible for transferring an acyl group from an acyl-CoA intermediate to the nitrogen atom of glycine. wikipedia.orghmdb.ca Specifically, GLYAT-like proteins catalyze the transfer of the gentisoyl group from gentisoyl-CoA to glycine, yielding this compound. reactome.org This process is a key step in the detoxification of various xenobiotic and endogenous organic acids. hmdb.ca Studies have shown that a mitochondrial fraction of rat and beef liver can catalyze the conjugation of gentisic acid with glycine to form this compound. nih.gov
Conjugation with Amino Acids (e.g., Glycine): The conjugation of gentisic acid with glycine is a critical metabolic step. ontosight.aismolecule.comspandidos-publications.com This process renders the gentisic acid molecule more hydrophilic, aiding in its renal excretion. ontosight.ai The formation of this compound through this conjugation has been identified as a metabolic outcome following the administration of aspirin (B1665792) in humans. nih.gov
Role of Glycine N-acyltransferase Enzymes
Relationship to Aspirin and Salicylic (B10762653) Acid Metabolism
The metabolic pathway of this compound is intrinsically linked to the biotransformation of aspirin (acetylsalicylic acid) and its primary metabolite, salicylic acid. nih.govplos.orgtandfonline.comiarc.frmdpi.com
Upon ingestion, aspirin is rapidly deacetylated to salicylic acid. plos.orgnih.gov This hydrolysis is facilitated by esterase enzymes present in various tissues, including the gastric mucosa, liver, and red blood cells. plos.org Salicylic acid then becomes the primary substrate for further metabolic transformations.
A minor but significant pathway in salicylic acid metabolism is its oxidation to gentisic acid (2,5-dihydroxybenzoic acid). spandidos-publications.comnih.gov This reaction is catalyzed by cytochrome P450 (CYP450) enzymes in the liver. spandidos-publications.comsci-hub.se While the major metabolic routes for salicylic acid involve conjugation with glycine to form salicyluric acid and with glucuronic acid, the formation of gentisic acid represents an important oxidative pathway. spandidos-publications.com Several recombinant human P450 isoforms, including 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4, have been shown to catalyze the 5-hydroxylation of salicylic acid to produce gentisic acid. nih.govnih.gov
Hypothetical Formation via Hydroxylation of Salicyluric Acid
While the principal pathway to this compound is the conjugation of gentisic acid with glycine, a secondary, hypothetical route has been proposed. nih.govspandidos-publications.com This alternative pathway suggests that this compound could be formed through the direct hydroxylation of salicyluric acid. nih.gov Salicyluric acid is the major metabolite of salicylic acid, formed by its conjugation with glycine. spandidos-publications.com The subsequent hydroxylation of this molecule to yield this compound is considered a minor metabolic route. nih.govnih.gov Research involving rat liver has demonstrated that this conversion can occur via microsomal hydroxylation. nih.gov
Alternative Synthetic Pathways to this compound
Beyond its biological formation, this compound's precursor, gentisic acid, can be produced through established chemical synthesis methods. smolecule.comwikipedia.org These synthetic routes are crucial for producing standards for analytical research and for exploring the properties of these compounds. nih.gov The resulting gentisic acid can then be conjugated with glycine to yield this compound. nih.govsmolecule.com
One significant method for synthesizing gentisic acid is the carboxylation of hydroquinone. smolecule.comwikipedia.org This process is an example of the Kolbe–Schmitt reaction. wikipedia.org In this reaction, a phenoxide ion (in this case, derived from hydroquinone) undergoes electrophilic substitution with carbon dioxide, typically under high pressure and temperature, to introduce a carboxylic acid group onto the aromatic ring, yielding gentisic acid. byjus.comwikipedia.org The gentisic acid produced can then be used in subsequent steps to form this compound. smolecule.com
An alternative chemical synthesis for gentisic acid involves the oxidation of salicylic acid. smolecule.comwikipedia.org This transformation is accomplished using persulfate reagents in what is known as the Elbs persulfate oxidation. wikipedia.org In this reaction, salicylic acid is hydroxylated to form 2,5-dihydroxybenzoic acid (gentisic acid). smolecule.comwikipedia.org This method provides another viable route to the key precursor required for the synthesis of this compound. smolecule.com
Kolbe–Schmitt Reaction and Hydroquinone Conversion
Subcellular Localization of this compound Formation
The metabolic formation of this compound is not diffuse throughout the cell but is localized to specific organelles, namely the mitochondria and the microsomal fractions of the endoplasmic reticulum. nih.govCurrent time information in Bangalore, IN.analyticaltoxicology.com
Mitochondrial Fractions
The primary pathway for this compound biosynthesis occurs within the mitochondria. nih.govreactome.org Studies have shown that the conjugation of gentisic acid with glycine is catalyzed by an enzyme, glycine N-acyltransferase, located in the mitochondrial fraction of both rat and beef liver cells. nih.govontosight.ai This enzymatic reaction links the acyl group from gentisic acid (or more accurately, its CoA derivative, 2,5-DHB-CoA) to glycine, resulting in the formation of this compound within the mitochondrial matrix. reactome.org
Microsomal Hydroxylation
The formation of this compound has also been associated with the microsomal fraction of the cell, which contains cytochrome P450 enzymes. nih.govCurrent time information in Bangalore, IN. This localization is specifically linked to the hypothetical pathway involving the hydroxylation of salicyluric acid. nih.gov Research using rat liver has shown that microsomal preparations can catalyze the conversion of salicyluric acid to this compound. nih.gov Furthermore, this microsomal hydroxylation activity was observed to increase following pretreatment with phenobarbital (B1680315), an inducer of cytochrome P-450 enzymes. nih.gov
Influence of External Factors on this compound Biosynthesis
The formation of this compound, a metabolite derived from the metabolism of salicylates, is not solely dependent on endogenous enzymatic pathways but can also be significantly influenced by external factors. These factors can modulate the activity of key enzymes or alter the availability of necessary precursors, thereby affecting the rate and extent of this compound synthesis. Key external influences include pretreatment with certain drugs that induce metabolic enzymes and the metabolic activity of the gut microbiota on essential precursors.
Phenobarbital, a well-known barbiturate, acts as a potent inducer of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govfrontierspartnerships.org This induction can alter the metabolic fate of various compounds, including salicylates. Research has demonstrated that pretreatment with phenobarbital has a direct effect on the biosynthesis of this compound.
One of the pathways for this compound formation involves the hydroxylation of salicyluric acid, which is the glycine conjugate of salicylic acid. Studies conducted on rat liver microsomes have shown that this specific hydroxylation step is enhanced following phenobarbital administration. researchgate.net The induction of mixed-function oxygenases by phenobarbital is responsible for this increased metabolic conversion. researchgate.net In humans and rodents, phenobarbital is known to induce CYP2B, 2A, 2C, and 3A subfamilies, which are involved in the metabolism of a wide array of xenobiotics. frontierspartnerships.org While the oxidation of salicylic acid to gentisic acid is a minor metabolic route, the induction of the enzymes responsible for the subsequent hydroxylation steps can increase the flux through this pathway, leading to greater formation of this compound. researchgate.net
The table below summarizes the research findings on the effect of phenobarbital on this compound formation.
| Experimental Model | Intervention | Pathway Affected | Observed Outcome | Reference |
| Rat Liver Microsomes | Phenobarbital Pretreatment | Microsomal hydroxylation of salicyluric acid | Increased formation of this compound | researchgate.net |
The synthesis of this compound is fundamentally dependent on the host's supply of its two direct precursors: gentisic acid (derived from salicylic acid) and the amino acid glycine. The gut microbiota, the vast community of microorganisms inhabiting the gastrointestinal tract, plays a critical role in host metabolism and can significantly influence the bioavailability of these precursors. embopress.orgnih.gov
The gut microbiome possesses an extensive metabolic repertoire, allowing it to process a wide range of dietary components that escape host digestion, including complex carbohydrates, polyphenols, and amino acids. nih.govfrontiersin.org This metabolic activity can directly compete with the host for essential substrates. For instance, glycine is not only a crucial building block for host proteins and metabolic processes but is also consumed by gut bacteria. embopress.orgsciencedaily.com Studies have shown that certain gut microbes, such as Bilophila wadsworthia, actively metabolize glycine, which can lower the amount of glycine available to the host for conjugation reactions, including the formation of this compound. medrxiv.orgmedrxiv.org
Furthermore, the gut microbiota extensively metabolizes aromatic compounds, including dietary polyphenols and amino acids like tryptophan, which share structural similarities with salicylic acid. mdpi.comoup.com Bacteria can produce a vast array of metabolites from these precursors, such as indole (B1671886) derivatives from tryptophan, thereby modulating the pool of aromatic compounds available for absorption and subsequent metabolism by the host liver. mdpi.com A number of bacterial species are also capable of synthesizing salicylic acid directly from chorismate, further highlighting their integral role in the metabolism of salicylates and their precursors within the gut. mdpi.comnih.gov By altering the availability of both the glycine and the gentisic acid precursor pools, the gut microbiota can indirectly regulate the rate of this compound biosynthesis in the host.
The following table details the metabolic impact of gut microbiota on compound classes relevant to this compound precursors.
| Precursor Class | Specific Example | Metabolic Action by Gut Microbiota | Key Microbial Genera Involved | Reference |
| Amino Acids | Glycine | Consumption; regulation of host glycine availability | Bilophila | sciencedaily.commedrxiv.org |
| Amino Acids | Tryptophan | Conversion to indole, indole acetic acid, and other derivatives | Clostridium, Lactobacillus, Escherichia | mdpi.com |
| Aromatic Compounds | Tyrosine | Conversion to p-Cresol | Clostridium, Bacteroidetes, Firmicutes | mdpi.com |
Biological Activities and Cellular Mechanisms of Gentisuric Acid
Antioxidant Properties and Oxidative Stress Mitigation
Direct scientific evidence detailing the antioxidant properties or radical scavenging activity of gentisuric acid is not prominently featured in the provided search results. While its precursor, gentisic acid, has demonstrated significant antioxidant capabilities, including radical scavenging and protection against oxidative damage in biological systems smolecule.comresearchgate.netnih.govnih.govpan.olsztyn.plresearchgate.net, specific studies attributing these direct activities to this compound were not found.
The literature does not provide direct data on the radical scavenging activity of this compound.
Studies investigating the direct role of this compound in preventing oxidative degradation within biological systems are not available in the provided search results.
Antimicrobial Properties
Antifungal Activity
Research into the antimicrobial capabilities of this compound has identified its potential as an antifungal agent. Studies have evaluated its efficacy against specific fungal pathogens, with a notable focus on Candida albicans, a common cause of opportunistic infections.
One significant finding pertains to the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans. The MIC represents the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after incubation. In a study that assessed the compound's antimicrobial properties for potential topical applications, this compound demonstrated an MIC of 3.00 mg/mL against Candida albicans nih.gov. This value indicates the concentration required to inhibit the growth of this particular yeast species under the tested laboratory conditions.
The data gathered provides a quantitative measure of this compound's antifungal potency against Candida albicans, contributing to the understanding of its potential role in combating fungal-related challenges.
Antifungal Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Unit |
| This compound | Candida albicans | 3.00 | mg/mL |
Pharmacological and Toxicological Research on Gentisuric Acid
Pharmacokinetic Studies
Absorption and Distribution
Gentisuric acid itself is not administered as a drug, but rather formed in the body. nih.gov Therefore, its presence in the system is a result of the metabolism of its precursor, gentisic acid, which is a minor metabolite of salicylic (B10762653) acid. nih.govresearchgate.net The distribution of this compound throughout the body has not been extensively detailed in available research, which primarily focuses on its formation and subsequent elimination.
Elimination Routes and Excretion
This compound, along with other metabolites of salicylic acid, is primarily eliminated from the body through the kidneys via urine. geneesmiddeleninformatiebank.nlnih.govfip.org The elimination kinetics of salicylic acid and its metabolites, including this compound, are dose-dependent. geneesmiddeleninformatiebank.nlbayer.com At lower doses, the elimination half-life of salicylates is approximately 2 to 3 hours, but this can extend to about 15 hours at higher doses due to the saturation of liver enzymes responsible for metabolism. geneesmiddeleninformatiebank.nlbayer.com
The excretion of salicylic acid metabolites is sensitive to urinary pH. geneesmiddeleninformatiebank.nl For instance, in alkaline urine, a larger percentage of a salicylate (B1505791) dose is excreted unchanged compared to acidic urine. taylorandfrancis.com The renal excretion process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. taylorandfrancis.com Specifically, the hydroxylated metabolite gentisic acid is excreted in the same manner as free salicylic acid. geneesmiddeleninformatiebank.nl In human volunteers who took a 600 mg dose of aspirin (B1665792), salicyluric acid was the main metabolite found in urine. However, in cases of overdose, the excretion of salicylic acid, salicyl acyl glucuronide, and this compound increased. nih.govtandfonline.com
Variability in Metabolism Across Individuals and Species
The metabolism of salicylates, leading to the formation of this compound, shows considerable variability. This is observed both between different species and among individuals of the same species.
In humans, this compound has been identified as a metabolite of aspirin. nih.gov Its formation can occur through two primary pathways: the conjugation of gentisic acid with glycine (B1666218), a reaction catalyzed by a mitochondrial fraction of the liver, or the hydroxylation of salicyluric acid by liver microsomes. nih.gov Studies have shown that pretreatment with phenobarbital (B1680315) can increase the formation of this compound from salicyluric acid in rats, suggesting the involvement of inducible enzyme systems. nih.gov
Significant differences in salicylate metabolism are seen across various animal species. For example, a comparison of aspirin metabolism in humans and rats revealed that while the metabolic profile is qualitatively similar, there are quantitative differences. tandfonline.com In rats, salicylic acid is the major urinary metabolite, and with increasing doses, the excretion of gentisic acid increases. nih.govtandfonline.com Research on broiler chickens and homing pigeons also highlights inter-species variability in salicylic acid metabolism among birds. researchgate.net
A study involving a random survey of urine from aspirin-treated patients found this compound in 76% of samples that were positive for salicylic acid. nih.gov The identity of this compound in the urine of these patients was confirmed through analytical techniques. nih.gov
Influence of Dose on Metabolic Profile
The dose of aspirin or salicylic acid significantly influences the metabolic profile, including the formation of this compound. nih.govtandfonline.com At therapeutic doses in humans, salicyluric acid is the predominant urinary metabolite. tandfonline.com However, in overdose situations, the metabolic pathways for forming salicyluric acid become saturated. tandfonline.com This leads to an increased reliance on other metabolic routes, resulting in a higher proportion of salicylic acid, salicyl acyl glucuronide, and this compound being excreted. nih.govtandfonline.com
Similarly, in rats administered increasing doses of aspirin, the excretion of salicyluric acid decreased, while the formation of gentisic acid and other glucuronide conjugates increased. nih.govtandfonline.com This demonstrates a dose-dependent shift in the metabolic pathways of salicylic acid in both humans and rats. tandfonline.com
Drug-Drug Interactions Involving this compound
The potential for drug-drug interactions is an important consideration in pharmacology. For this compound, this primarily revolves around the enzymes responsible for its formation.
Substrate for Cytochrome P450 Enzymes
This compound is formed from gentisic acid, which itself is a product of salicylic acid oxidation. nih.gov This oxidation is catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov CYPs are a large family of enzymes involved in the metabolism of a vast number of drugs and other foreign compounds. dynamed.comnih.gov
Research has shown that several human CYP450 enzymes can catalyze the hydroxylation of salicylic acid to form its precursors. nih.gov Specifically, recombinant human P450s 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4 have all been shown to catalyze the 5-hydroxylation of salicylic acid to produce 2,5-dihydroxybenzoic acid (gentisic acid). nih.govresearchgate.net Inhibitor studies with human liver microsomes have further implicated P450s 2A6 and 2B6 in this 5-hydroxylation process and suggest that P450 2E1 is a major contributor to both the 3- and 5-hydroxylation of salicylic acid. nih.gov
Because the formation of gentisic acid, the direct precursor to this compound, is dependent on CYP450 enzymes, there is a theoretical potential for drug-drug interactions. fda.govglobalrph.com Drugs that inhibit or induce these specific CYP450 isoenzymes could alter the metabolic profile of salicylic acid, potentially affecting the amount of this compound formed. fda.govglobalrph.com For example, a substance that inhibits CYP2E1 could theoretically reduce the formation of gentisic acid and, consequently, this compound. Conversely, an inducer of this enzyme could increase its formation. psu.edu
Table 1: Urinary Metabolites of Aspirin in Humans at Different Doses
| Metabolite | Therapeutic Dose (600 mg) - % of dose in 0-8h | Overdose - % of dose in 0-24h |
|---|---|---|
| Salicyluric acid | 63.1 ± 8.4 | 30.0 ± 8.2 |
| Salicylic acid | - | 34.1 |
| Salicyl acyl glucuronide | - | 14.4 |
| This compound | - | 5.3 |
Data from a comparative study on aspirin metabolism. tandfonline.com
Table 2: Cytochrome P450 Enzymes Involved in Salicylic Acid Hydroxylation
| P450 Isoenzyme | Role in Salicylic Acid Hydroxylation |
|---|---|
| P450 2C8 | Catalyzes 5-hydroxylation |
| P450 2C9 | Catalyzes 5-hydroxylation |
| P450 2C19 | Catalyzes 5-hydroxylation |
| P450 2D6 | Catalyzes 5-hydroxylation |
| P450 2E1 | Major enzyme in 3- and 5-hydroxylation |
| P450 3A4 | Catalyzes 5-hydroxylation |
| P450 2A6 | Contributes to 5-hydroxylation |
| P450 2B6 | Contributes to 5-hydroxylation |
Based on studies with recombinant human P450s and human liver microsomes. nih.gov
Conjugation Reactions Affecting Therapeutic Outcomes
This compound, also known as 2,5-dihydroxyhippuric acid, is a metabolic product formed through a Phase II conjugation reaction. ontosight.ai This biochemical process involves the covalent attachment of the amino acid glycine to gentisic acid (2,5-dihydroxybenzoic acid), a metabolite of acetylsalicylic acid (aspirin) and salicylic acid. ontosight.aispandidos-publications.com The enzyme responsible for catalyzing this reaction is glycine N-acyltransferase. ontosight.ai
Conjugation reactions are fundamental to xenobiotic metabolism, serving as a critical detoxification pathway. ontosight.ainumberanalytics.com By attaching hydrophilic molecules like glycine, the body converts lipophilic compounds into more water-soluble derivatives. ontosight.ainumberanalytics.com This transformation facilitates their efficient elimination from the body, primarily through urine, thereby preventing the accumulation of potentially toxic substances. ontosight.aisci-hub.se
The formation of this compound is an example of how conjugation reactions can influence therapeutic outcomes. smolecule.com While the conversion of salicylic acid to gentisic acid and its subsequent conjugation to this compound is considered a minor metabolic pathway under normal therapeutic doses of aspirin, its significance can change depending on the dosage. spandidos-publications.comresearchgate.net In instances of aspirin overdose, the primary metabolic pathways, such as the formation of salicyluric acid, can become saturated. tandfonline.com Consequently, there is an increased metabolic shift towards alternative routes, including the formation of this compound. tandfonline.com This highlights how the capacity and rate of conjugation reactions can directly impact the clearance, and therefore the systemic exposure and potential toxicity, of the parent drug. The efficiency of these detoxification processes, including the formation of this compound, is integral to managing the therapeutic and toxicological profile of salicylates. ontosight.aismolecule.com
Toxicological Considerations
The toxicological profile of this compound and its immediate precursor, gentisic acid, has been a subject of scientific investigation, particularly concerning their effects at the cellular level.
Research into the cytotoxic potential of gentisic acid, the direct precursor to this compound, has been conducted on Hepatoma Tissue Culture (HTC) cells. nih.govresearchgate.net In one key study, the cytotoxicity of gentisic acid was evaluated across a range of concentrations. The findings indicated that gentisic acid did not exhibit cytotoxic or antiproliferative effects on HTC cells at the tested concentrations. sci-hub.senih.gov
The cytotoxicity was assessed using two standard methods: the MTT assay and the Trypan Blue exclusion method. nih.govchemfaces.com Across all tested concentrations, from 0.08 µg/mL to 8 µg/mL, no statistically significant difference in cell viability was observed when compared to the negative control. nih.gov
Table 1: Cytotoxicity of Gentisic Acid on HTC Cells
| Concentration (µg/mL) | Assay Method | Outcome | Finding |
| 0.08 - 8 | MTT Assay | Non-cytotoxic | No statistical difference in cell viability compared to control. nih.gov |
| 0.08 - 8 | Trypan Blue Exclusion | Non-cytotoxic | No statistical difference in cell viability compared to control. nih.gov |
The potential for this compound and its precursor to induce genetic mutations or damage has been explored in both in vitro and in vivo models.
Studies on gentisic acid using the cytokinesis-block micronucleus assay on HTC cells revealed a concentration-dependent effect. At lower concentrations (0.08 and 0.8 μg/mL), gentisic acid showed no mutagenic or clastogenic effects. nih.gov However, at a higher concentration of 8 μg/mL, it was found to be mutagenic. sci-hub.senih.gov Interestingly, the same study demonstrated that at a low concentration (0.08 µg/mL), gentisic acid exhibited antimutagenic activity, significantly reducing the frequency of micronuclei induced by the known mutagen benzo[a]pyrene. nih.govresearchgate.net
Direct investigation of This compound's genotoxic potential was performed using the somatic mutation and recombination test (SMART) in Drosophila melanogaster. nih.gov This in vivo study assessed the ability of this compound to affect the genotoxicity induced by mitomycin C. The results showed that post-treatment with this compound reduced the number of small single, large single, and twin spots, which are markers of genetic damage. nih.gov This suggests that this compound may play a role in the repair of DNA damage. nih.gov The study noted that the inhibitory effect of this compound on mitomycin C-induced genotoxicity was slightly stronger than that of other aspirin metabolites tested, with an inhibition percentage of 49% at a dose of 5 mg/bottle. nih.gov
Table 2: Summary of Mutagenicity and Genotoxicity Findings
| Compound | Test System | Concentration/Dose | Finding |
| Gentisic Acid | HTC Cells (in vitro) | 0.08 µg/mL | Not mutagenic; showed antimutagenic effects. nih.gov |
| 0.8 µg/mL | Not mutagenic or clastogenic. nih.gov | ||
| 8 µg/mL | Mutagenic. nih.gov | ||
| This compound | Drosophila melanogaster (in vivo) | 5 mg/bottle | Suppressed mitomycin C-induced genotoxicity, suggesting a role in DNA damage repair. nih.gov |
Clinical Significance and Biomarker Potential of Gentisuric Acid
Biomarker for Aspirin (B1665792) Metabolism and Intake
As a metabolite of aspirin, gentisuric acid holds potential as a biomarker for understanding how individuals process this widely used medication. Measuring its levels can provide valuable information regarding aspirin metabolism and intake patterns. smolecule.com
The measurement of this compound levels in biological samples, such as urine or blood, can offer insights into an individual's metabolic profile concerning aspirin. This information may be beneficial for tailoring treatment strategies, indirectly contributing to the monitoring of aspirin efficacy. smolecule.com By understanding how an individual metabolizes aspirin, clinicians can better manage treatment outcomes.
Significant interindividual variability exists in how people metabolize aspirin, particularly in conjugation pathways like glycine (B1666218) conjugation, which is involved in this compound formation. researchgate.net this compound levels can reflect these variations, allowing for the assessment of individual differences in aspirin biotransformation. smolecule.com This variability is influenced by genetic factors and other physiological conditions, making this compound a potential tool for personalized medicine approaches related to aspirin therapy. nih.gov
Monitoring Aspirin Efficacy
Implications in Disease States
The metabolic pathways involving this compound and its precursors are linked to broader physiological processes, including detoxification and cellular defense mechanisms, which have implications for various disease states.
This compound is formed as part of the body's natural detoxification processes. Its synthesis involves conjugating gentisic acid with glycine, a process that increases the water solubility of these compounds, facilitating their excretion from the body. ontosight.ai This role is crucial for protecting the body from the harmful effects of xenobiotics and endogenous toxins. Impaired detoxification pathways can lead to the accumulation of toxic substances, contributing to various health issues and metabolic disorders. vibrant-wellness.comnutripath.com.au Understanding the metabolism of this compound and its precursors can inform therapeutic strategies for conditions associated with compromised detoxification mechanisms. ontosight.ai Furthermore, disruptions in the glycine conjugation pathway, which leads to this compound formation, have been implicated in adverse health effects. researchgate.net
While this compound itself is a metabolite, its precursor, gentisic acid (2,5-dihydroxybenzoic acid), has garnered significant attention in cancer research. Gentisic acid exhibits antioxidant properties and has demonstrated the ability to inhibit cancer promotion in preclinical models. researchgate.netboffinaccess.com Its presence as a metabolite of aspirin suggests a potential link between aspirin's known chemopreventive effects and the biological activities of its derivatives.
Gentisic acid, a key metabolite in aspirin's breakdown pathway, has been specifically investigated for its role in colorectal cancer (CRC) chemoprevention. researchgate.netboffinaccess.comdntb.gov.uadntb.gov.uaspandidos-publications.comnih.gov Studies indicate that individuals with genetic variations affecting gentisic acid production from aspirin may not experience the same benefits from aspirin in reducing large bowel adenomas. researchgate.net Gentisic acid and related compounds have been shown to inhibit Cyclin Dependent Kinase (CDK) enzymes, which are critical regulators of the cell cycle and are implicated in cancer development and progression. spandidos-publications.com Additionally, gentisic acid has demonstrated efficacy in preventing colorectal cancer metastasis by modulating specific cellular signaling pathways. nih.gov As this compound is derived from gentisic acid, these findings highlight the broader metabolic and potential therapeutic significance of this class of aspirin metabolites in cancer prevention.
Table 1: Urinary Excretion Ratios of Major Aspirin Metabolites (Approximate ratios based on human urine studies)
| Metabolite | Approximate Urinary Excretion Ratio |
| Salicylic (B10762653) Acid (SA) | 8.3 |
| Salicyluric Acid (SUA) | 45.0 |
| Gentisic Acid (GA) | 1.0 |
Source: plos.org
Table 2: Minor Aspirin Metabolite Excretion Percentages (Approximate percentages, can vary with dose and individual factors)
| Metabolite | Approximate Excretion (%) | Notes |
| Gentisic Acid (2,5-DHBA) | 1-8% | Minor metabolite; reported as ~4% researchgate.net or 1% nih.gov. |
| This compound | Trace/Undetectable | Found in urine from aspirin-treated patients nih.gov. Undetectable at 600 mg dose researchgate.net. Minor metabolite iarc.fr. Formed from Gentisic Acid. |
| Salicyl acyl glucuronide (SAAG) | 1-42% | Variable excretion nih.gov. |
| Salicyl phenolic glucuronide (SAPG) | 1-42% | Variable excretion nih.gov. |
| Salicyluric acid phenolic glucuronide (SUAPG) | ~3% | Minor metabolite nih.gov. |
Sources: researchgate.netnih.govspandidos-publications.com
Compound Table:
Aspirin (Acetylsalicylic acid, ASA)
this compound (GUA)
Gentisic acid (2,5-dihydroxybenzoic acid, 2,5-DHBA, GA)
Salicylic acid (SA)
Salicyluric acid (SUA)
2,3-dihydroxybenzoic acid (2,3-DHBA)
Salicyl acyl glucuronide (SAAG)
Salicyl phenolic glucuronide (SAPG)
Salicyluric acid phenolic glucuronide (SUAPG)
Role in Cancer Research
Potential as a Biomarker for Cancer
This compound, along with its precursor gentisic acid (2,5-dihydroxybenzoic acid or 2,5-DHBA), has been identified as a potential biomarker in the context of cancer. Alterations in metabolic profiles are often observed in cancer patients, and these changes can be reflected in the concentration of various metabolites found in biological fluids like urine.
Research indicates that gentisic acid, a metabolite of aspirin, has demonstrated certain properties beneficial in cancer research. For instance, gentisic acid has been noted for its antioxidant activities and its ability to inhibit tumor growth researchgate.net. Furthermore, studies have explored the role of aspirin metabolites, including gentisic acid, in cancer prevention, particularly concerning colorectal cancer (CRC). These metabolites have shown the capacity to inhibit cell cycle regulatory proteins such as Cyclin Dependent Kinases (CDKs), which are frequently deregulated in various cancers spandidos-publications.commdpi.com.
A specific focus has been placed on gentisic acid as a potential urinary biomarker for Renal Cell Carcinoma (RCC). Studies have reported elevated levels of gentisic acid in the urine of RCC patients when compared to healthy controls or patients with other urological conditions nih.gov. This finding suggests that changes in this compound metabolism might be associated with the development or progression of RCC, positioning it as a candidate for early detection strategies nih.gov.
Table 1: Aspirin Metabolite Inhibition of CDK1 Activity
| Metabolite | Inhibition of CDK1 Activity (%) | Reference |
| 2,3-DHBA | 55 | spandidos-publications.com |
| 2,5-DHBA (Gentisic Acid) | 22 | spandidos-publications.com |
| 2,6-DHBA | 65 | spandidos-publications.com |
| 2,4-DHBA | 25 | spandidos-publications.com |
Note: DHBA refers to dihydroxybenzoic acid.
Connection to Idiopathic Oro-facial Pain
While this compound itself has not been directly linked in the reviewed literature to idiopathic oro-facial pain conditions, research into related compounds and pain syndromes provides context. Studies investigating chronic oro-facial pain conditions, such as persistent idiopathic facial pain (PIFP), atypical odontalgia, and burning mouth syndrome, highlight the diagnostic and therapeutic challenges associated with these disorders. These conditions are often characterized by neuropathic involvement and a lack of clear underlying pathophysiological mechanisms nih.govnih.govisciii.esactascientific.com.
Separately, research has explored the association between uric acid levels and trigeminal neuralgia (TN), a severe form of facial pain. Some studies suggest that lower serum uric acid levels are associated with an increased risk and severity of trigeminal neuralgia, indicating a potential neuroprotective role for uric acid nih.govnih.gov. However, these findings pertain to uric acid, not this compound, and no direct connection between this compound and idiopathic oro-facial pain conditions has been established in the provided research materials.
Analytical Methodologies for Gentisuric Acid Quantification and Detection
Chromatographic Techniques
Chromatographic methods are fundamental for separating gentisuric acid from complex mixtures, allowing for its subsequent detection and quantification.
Thin-Layer Chromatography (TLC)-Densitometry
Thin-layer chromatography coupled with densitometry has been utilized for the estimation of this compound, particularly in the context of aspirin (B1665792) metabolism studies. A TLC-densitometric technique was developed to estimate this compound and other metabolites of aspirin nih.gov. This method allows for the qualitative and quantitative analysis of this compound by separating it on a thin layer and then measuring its concentration using a densitometer.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound. Several studies have reported the use of HPLC for its quantification. For instance, a reversed-phase HPLC method using a water-rich mobile phase, specifically 0.1% butanol in water with 0.6% acetic acid, has been shown to be effective for the separation and detection of this compound nih.gov. This method demonstrated good linearity and achieved detection limits of 1.75 ppm for this compound nih.gov.
Another application involves the simultaneous determination of this compound, salicyluric acid, and salicylic (B10762653) acid in human plasma using solid-phase extraction followed by reversed-phase HPLC. This method, coupled with electrospray ionization mass spectrometry (ESI-MS) and fluorescence detection (FLD), achieved a limit of quantification (LOQ) of 20 ng/mL for this compound, with recoveries ranging from 91.3% to 102.1% nih.gov. HPLC methods have also been employed to analyze gentisic acid (a related compound) and its impurities, noting that gentisic acid is a metabolite of salicylic acid helixchrom.com.
Table 1: HPLC Method Parameters for this compound Analysis
| Technique | Mobile Phase Composition | Column Type | Detection Wavelength | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC | 0.1% butanol in water with 0.6% acetic acid | Zorbax C18 | 232 nm | 1.75 ppm | Not specified | Not specified | nih.gov |
| RP-HPLC-ESI-MS/FLD | Not specified (SPE followed by RP-HPLC) | Not specified | Fluorescence Detection (FLD) | < 7 ng/mL | 20 ng/mL | 91.3-102.1 | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) with Fluorescence Detection
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to traditional HPLC. UPLC coupled with fluorescence detection (UPLC-FLD) has been used to detect metabolites, including gentisic acid nih.gov. In one study, UPLC separation of 2,5-dihydroxybenzoic acid (gentisic acid) was achieved using an increasing gradient of acetonitrile (B52724) in water with 0.1% formic acid, with a retention time (tR) of 4.1 minutes nih.gov. The fluorescence detection parameters for gentisic acid involved excitation at 328 nm and emission at 422 nm nih.gov. UPLC-FLD methods have also been developed for the determination of neurotransmitters, demonstrating parameters such as linearity (r2 = 0.999), accuracy (101.1%), and limits of detection (5–30 ng/mL) lodz.plnih.gov.
Table 2: UPLC-FLD Method Parameters for Gentisic Acid Analysis
| Technique | Mobile Phase Composition | Column Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Retention Time (min) | Reference |
| UPLC-FLD | Acetonitrile gradient in water with 0.1% formic acid | Not specified | 328 | 422 | 4.1 | nih.gov |
| UPLC-FLD | 100 mM acetate (B1210297) buffer (pH 6.0) and methanol (B129727) (60:40, v/v) | Acquity UPLC BEH C18 (1.7 μm, 100×2.1 mm) | 340 | 455 | Not specified | lodz.plnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolomics, enabling the identification and quantification of small molecular metabolites. GC-MS has been employed to analyze the metabolomic responses in rice, revealing an increased production of gentisic acid in salt-tolerant varieties under salinity stress nih.gov. This technique is well-suited for analyzing compounds like organic acids, which may require derivatization to become volatile and amenable to GC separation nih.govthermofisher.comlcms.czmetbio.net. GC-MS/MS, in particular, offers high selectivity and sensitivity for targeted metabolite analysis, allowing for accurate quantification even in complex mixtures gcms.cz.
Spectrometric Approaches
Spectrometric methods provide crucial information about the molecular structure and identity of this compound.
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic compounds, including this compound. NMR techniques, such as ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of atomic nuclei, enabling the confirmation of molecular structure and purity medchemexpress.comchemicalbook.comsolubilityofthings.comjchps.com. For instance, NMR, mass spectrometry, and elemental analysis have been used to confirm the synthesized product of this compound nih.gov. The characterization of this compound by NMR has been reported, with ¹H NMR spectra available for analysis medchemexpress.comchemicalbook.comguidechem.comhmdb.ca.
Table 3: NMR Characterization of this compound
| Technique | Solvent | Key Information Provided | Reference |
| ¹H NMR | DMSO-d6 | Chemical shifts, multiplicity patterns, integration | guidechem.com |
| ¹³C NMR | DMSO-d6 | Chemical shifts | guidechem.com |
| ¹H NMR | H₂O | Spectral data for structure confirmation | hmdb.ca |
| ¹³C NMR | DMSO-d6 | Spectral data for structure confirmation | chemicalbook.com |
| ¹H NMR | Not specified | Consistent with structure, used for purity assessment | medchemexpress.com |
Compound List:
this compound
Aspirin
Salicylic acid
Gentisic acid
Salicyluric acid
5-Aminosalicylic acid (Mesalamine)
3-Aminosalicylic acid
4-hydroxybenzoic acid
Quinolinic acid
Serotonin
Ferulic acid
Vanillic acid
Cinnamic acid
4-hydroxycinnamic acid
4-hydroxybenzoic acid
2,3-dihydroxybenzoic acid
2,5-dihydroxybenzoic acid (Gentisic acid)
Glutamate
γ-aminobutyric acid (GABA)
T-2 toxin
HT-2 toxin
Indole-3-acetic acid
Glucose
Salicyl acyl glucuronide (SAAG)
Salicyl phenolic glucuronide (SAPG)
Salicyluric acid phenolic glucuronide (SUAPG)
Homogentisic acid (HGA)
Pyrocatechuic acid (PA)
Future Directions and Emerging Research Avenues
Further Elucidation of Biological Mechanisms
While gentisuric acid is known to possess antioxidant properties and has shown potential in inhibiting tyrosinase and protecting DNA from damage in in vitro studies smolecule.com, the precise molecular mechanisms underlying these activities require deeper investigation. Future research should focus on identifying the specific cellular pathways and molecular targets involved. For instance, understanding how this compound modulates inflammatory responses at the protein level, as suggested by studies on gentisic acid nih.govnih.govjmb.or.kr, could reveal novel therapeutic targets. Similarly, exploring its role in detoxification processes and its interaction with various enzymes, such as cytochrome P450, is crucial for a comprehensive understanding of its biological functions smolecule.com.
In Vivo Investigations of Therapeutic Potential
Current evidence for this compound's therapeutic potential is largely derived from in vitro studies smolecule.com. To translate these findings into potential clinical applications, robust in vivo investigations are essential. Studies on gentisic acid have shown promise in animal models, including its potential to inhibit fibroblast growth factor signaling, which is relevant to cancer and angiogenesis-dependent diseases nih.govnih.gov, and its anti-diabetic effects by modulating Nrf2 and NF-κB pathways in mice nih.gov. Future research should systematically evaluate this compound in relevant animal models for its anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. Such studies would provide critical data on efficacy and dose-response relationships in a living system.
Advanced Structural Modification and Drug Design
The chemical structure of this compound, as N-(2,5-dihydroxybenzoyl)glycine, offers opportunities for structural modification to enhance its pharmacological properties, such as bioavailability, potency, or target specificity. Research into gentisic acid derivatives has already shown potential, for example, in creating new classes of fibroblast growth factor inhibitors nih.govnih.gov. Future efforts could involve synthesizing novel this compound analogs with modified side chains or functional groups to optimize their therapeutic profiles. Structure-activity relationship (SAR) studies would be invaluable in guiding this drug design process, aiming to develop more potent and selective compounds for specific therapeutic targets.
Exploration of Synergistic Effects with Other Compounds
Investigating the potential synergistic effects of this compound when combined with other therapeutic agents could unlock new treatment strategies. Studies on gentisic acid have suggested potential benefits when used in combination with chemotherapeutic agents like cyclophosphamide, as it may reduce side effects sci-hub.se. Future research could explore combinations of this compound with existing drugs or natural compounds to enhance efficacy or mitigate adverse effects in various disease contexts, such as cancer therapy or inflammatory conditions.
Comprehensive Studies on Pharmacokinetics and Toxicity
While this compound is a known metabolite of aspirin (B1665792), detailed pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles are still needed. Preliminary in vivo pharmacokinetic studies in rats have indicated oral absorption and bioavailability comparable to intravenous administration ijpsr.com. However, comprehensive ADME studies across different species, including humans, are required to fully understand its fate in the body. Furthermore, thorough toxicity assessments, including genotoxicity and chronic toxicity studies, are essential to establish its safety profile for potential therapeutic development.
Integration of Omics Technologies in this compound Research
The advent of omics technologies presents a powerful opportunity to gain a holistic understanding of this compound's biological impact. Metabolomics studies, for instance, have identified gentisic acid (a precursor to this compound) as a signaling molecule involved in plant responses to salinity stress nih.gov. Future research could employ transcriptomics, proteomics, and metabolomics to comprehensively analyze cellular responses to this compound treatment. Such integrated approaches can reveal novel pathways, identify biomarkers, and provide deeper insights into its mechanisms of action and potential therapeutic applications, particularly in complex diseases like obesity-related chronic inflammation nih.govjmb.or.kr.
Q & A
Q. What are the recommended laboratory synthesis protocols for Gentisuric acid, and how can purity be ensured?
this compound (GUA) synthesis typically involves condensation reactions between glycine and 2,5-dihydroxybenzoic acid derivatives. To ensure purity:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of phenolic groups during synthesis .
- Employ recrystallization in ethanol-water mixtures to isolate high-purity crystals, followed by characterization via HPLC (≥95% purity threshold) and NMR to confirm structural integrity .
- Adhere to safety protocols, including chemical fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Spectroscopy : UV-Vis (λmax ~270 nm for phenolic groups) and FT-IR (C=O stretch at ~1680 cm⁻¹) to confirm functional groups .
- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% formic acid) for purity assessment .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (stable up to ~200°C under nitrogen) .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photo-oxidation .
- Avoid proximity to strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like dosage, species (e.g., rodent vs. human models), and analytical methods .
- In Silico Modeling : Apply pharmacokinetic software (e.g., GastroPlus) to simulate absorption differences linked to pH-dependent solubility .
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., ISO/IEC 17025) to isolate methodological variability .
Q. What experimental designs are optimal for studying this compound’s role in drug-metabolizing enzyme interactions?
- In Vitro Models : Use hepatic microsomes or recombinant CYP450 isoforms (e.g., CYP2C9) to quantify metabolic inhibition/induction via LC-MS/MS .
- Competitive Binding Assays : Fluorescence quenching or SPR to measure affinity for serum proteins (e.g., albumin), which affects bioavailability .
- Dose-Response Studies : Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to clinical doses .
Q. How can researchers mitigate confounding variables when assessing this compound’s antioxidant activity?
- Standardized Assays : Use DPPH and ORAC assays with Trolox equivalents, controlling for pH (6–8) and temperature (25°C) to ensure reproducibility .
- Interference Checks : Pre-treat samples with chelating agents (e.g., EDTA) to eliminate metal ion interference in redox reactions .
- Multi-Omics Integration : Pair antioxidant data with transcriptomic profiling (RNA-seq) to identify off-target pathways .
Methodological Best Practices
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw datasets archived in repositories like Zenodo .
- Ethical Compliance : Document IRB approvals for studies involving human-derived samples (e.g., plasma for protein-binding assays) .
- Hazard Mitigation : Include SDS-specified emergency protocols (e.g., eye irrigation with 0.9% saline for accidental exposure) in all experimental workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
